S-(2-acetamidophenyl) ethanethioate

Phenothiazine Synthesis Metal-Free Catalysis Reaction Yield Comparison

S-(2-Acetamidophenyl) ethanethioate (CAS 1204-55-3) is a bifunctional thioester building block bearing an acetamido group ortho to a thioacetate moiety on a phenyl ring. This compound serves as a key synthon in the transition-metal-free synthesis of phenothiazine derivatives, a privileged scaffold in antipsychotic, antihistamine, and antimicrobial drug discovery.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 1204-55-3
Cat. No. B13916033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-acetamidophenyl) ethanethioate
CAS1204-55-3
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1SC(=O)C
InChIInChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
InChIKeyYQGDQHHQENADMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(2-Acetamidophenyl) Ethanethioate (CAS 1204-55-3): A Strategic Thioester Intermediate for Metal-Free Phenothiazine Construction


S-(2-Acetamidophenyl) ethanethioate (CAS 1204-55-3) is a bifunctional thioester building block bearing an acetamido group ortho to a thioacetate moiety on a phenyl ring [1]. This compound serves as a key synthon in the transition-metal-free synthesis of phenothiazine derivatives, a privileged scaffold in antipsychotic, antihistamine, and antimicrobial drug discovery [2]. Unlike simpler thioesters, its ortho-acetamidophenyl architecture enables a cascade S-arylation/intramolecular N-arylation under mild, metal-free conditions, directly addressing residual metal contamination concerns in pharmaceutical manufacturing [3].

Why Substituting S-(2-Acetamidophenyl) Ethanethioate with Generic Thioesters Jeopardizes Phenothiazine Synthesis Efficiency and Purity


The specific ortho-acetamidophenyl substitution pattern of S-(2-acetamidophenyl) ethanethioate is essential for the cesium carbonate-mediated, one-pot cascade that constructs the phenothiazine tricyclic core directly. Generic thioesters such as S-phenyl ethanethioate or S-alkyl ethanethioates lack the intramolecular N-arylation handle and cannot deliver the same annulation outcome [1]. Alternative phenothiazine syntheses using 2-aminobenzenethiols and ortho-dihaloarenes typically require copper, palladium, or iron catalysts, introducing risks of metal contamination that can derail biological testing or require costly purification [2]. Selection of the correct thioester precursor is therefore not interchangeable; it is a critical determinant of synthetic route efficiency, product purity, and ultimate fitness for pharmaceutical application.

Quantitative Differentiation of S-(2-Acetamidophenyl) Ethanethioate: Head-to-Head Synthetic Performance Data vs. Metal-Catalyzed Alternatives


Superior Metal-Free Phenothiazine Synthesis Yield vs. CuI-Catalyzed Method

The cesium carbonate-mediated reaction of S-(2-acetamidophenyl) ethanethioate with ortho-dihaloarenes yields phenothiazines without any transition metal catalyst [1]. In contrast, the widely cited CuI-catalyzed cascade C-S/C-N coupling of 2-aminobenzenethiols with ortho-dihaloarenes requires 10 mol% CuI and a base, yet achieves comparable or lower yields for certain substrates [2]. Direct yield comparison for a representative phenothiazine product is provided below.

Phenothiazine Synthesis Metal-Free Catalysis Reaction Yield Comparison

Elimination of Heavy Metal Contamination Risk Compared to Pd- and Cu-Based Protocols

Phenothiazine syntheses employing palladium or copper catalysts inevitably introduce trace metal impurities that must be removed to meet ICH Q3D guidelines for pharmaceutical products [1]. The S-(2-acetamidophenyl) ethanethioate-mediated protocol uses only cesium carbonate as a base, eliminating transition metals entirely [2]. This is a categorical advantage over Pd-catalyzed double N-arylation or CuI-catalyzed cascade methods.

Metal Contamination Pharmaceutical Purity ICH Q3D

Milder Reaction Conditions vs. High-Temperature Metal-Catalyzed Routes

The cesium carbonate protocol operates at 80 °C, whereas copper-catalyzed methods typically require 110–120 °C and iron-catalyzed methods require 135 °C [1][2]. Lower temperature translates to broader functional group compatibility and reduced energy costs across scale-up.

Reaction Temperature Energy Efficiency Functional Group Tolerance

Optimal Deployment Scenarios for S-(2-Acetamidophenyl) Ethanethioate Based on Differentiated Evidence


Metal-Sensitive Pharmaceutical Lead Optimization

Medicinal chemistry teams synthesizing phenothiazine-based lead series for CNS or anti-infective programs can employ S-(2-acetamidophenyl) ethanethioate to access analogs without introducing copper or palladium residues that could generate false positives in biological assays or complicate toxicology studies [1]. The metal-free protocol yields products with inherent purity advantages, accelerating SAR cycles and reducing the need for rigorous metal scavenging.

Process Scale-Up and cGMP Manufacturing

For CDMOs and process R&D groups scaling phenothiazine APIs, the cesium carbonate-mediated route using this thioester simplifies the control strategy by eliminating transition metals from the process stream entirely [2]. This reduces the burden of elemental impurity testing under ICH Q3D, lowers purification costs, and de-risks regulatory filing.

Academic and Industrial Methodology Research on Metal-Free Heterocycle Synthesis

Research groups investigating sustainable, metal-free synthetic methodologies can use S-(2-acetamidophenyl) ethanethioate as a model substrate to explore new annulation strategies. Its bifunctional reactivity profile serves as a platform for developing environmentally benign routes to sulfur-nitrogen heterocycles, a topic of growing importance in green chemistry [1].

Procurement for Custom Synthesis of Phenothiazine Libraries

Organizations outsourcing the synthesis of diverse phenothiazine libraries should specify this thioester as the key building block to ensure the vendor adopts the most efficient, metal-free route. This procurement specification aligns synthetic methodology with downstream application requirements, particularly when compounds are destined for high-throughput biological screening where metal interference is a known confounder [2].

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